
N-(Bis(1-aziridinyl)phosphinyl)-o-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide is a chemical compound that belongs to the class of aziridine-containing phosphoramides This compound is characterized by the presence of aziridine rings, a phosphinyl group, and a fluorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with bis(1-aziridinyl)phosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants.
Industrial Production Methods
Industrial production of N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive aziridine rings and phosphinyl group.
Análisis De Reacciones Químicas
Types of Reactions
N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine rings can undergo nucleophilic ring-opening reactions, leading to the formation of different products depending on the nucleophile used.
Oxidation and Reduction: The phosphinyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the aziridine rings.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphinyl group.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions can lead to the formation of various substituted amides, while oxidation and reduction reactions can modify the oxidation state of the phosphinyl group.
Aplicaciones Científicas De Investigación
N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to form DNA cross-links.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide involves the formation of reactive intermediates through the opening of the aziridine rings. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes. The compound’s ability to form covalent bonds with these targets underlies its biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[Bis(1-Aziridinyl)Phosphinyl]-p-Bromobenzamide
- N-[Bis(1-Aziridinyl)Phosphinyl]-2,3,5-Triiodobenzamide
- N-[Bis(1-Aziridinyl)Phosphinyl]-m-(Trifluoromethyl)Benzamide
Uniqueness
N-[Bis(1-Aziridinyl)Phosphinyl]-2-Fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
726-89-6 |
|---|---|
Fórmula molecular |
C11H13FN3O2P |
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-2-fluorobenzamide |
InChI |
InChI=1S/C11H13FN3O2P/c12-10-4-2-1-3-9(10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17) |
Clave InChI |
AKKGKFFPKQHFMW-UHFFFAOYSA-N |
SMILES canónico |
C1CN1P(=O)(NC(=O)C2=CC=CC=C2F)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12836089.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12836101.png)
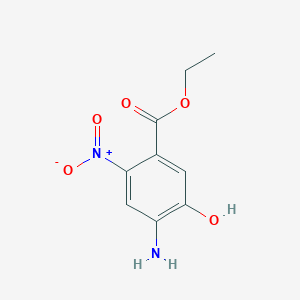
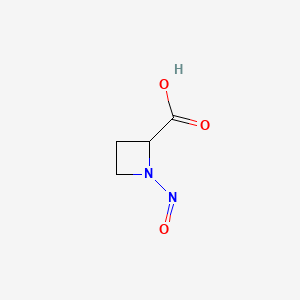
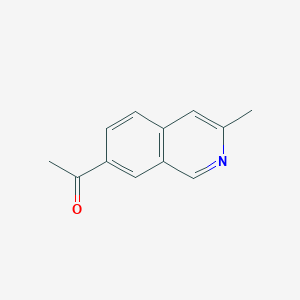

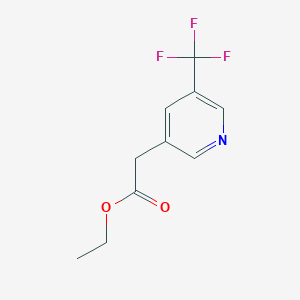

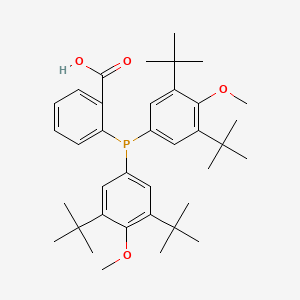
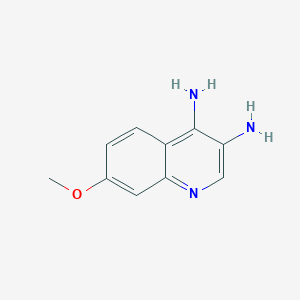

![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate](/img/structure/B12836152.png)
![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)
